molecular formula C7H13NO4 B1252593 Hexahydro-1H-pyrrolizine-1,2,6,7-tetraol

Hexahydro-1H-pyrrolizine-1,2,6,7-tetraol

Cat. No. B1252593
M. Wt: 175.18 g/mol
InChI Key: CXWWINPFWYPLRL-UHFFFAOYSA-N
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Patent
US05025098

Procedure details

The tetrahydroxypyrrolizidone (1) is an analogue of 1,8-diepiswainsonine. A similar analogue of swainsonine can be made by analogous methods starting with D-glycero-D-talo-heptono-1,4-lactone to produce the novel (1S), 2R, 6R, 7S)-1,2,6,7-tetrahydroxypyrrolizidine.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
swainsonine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
D-glycero-D-talo-heptono-1,4-lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:9][N:8]2[C@@H:4]([C@H:5]([OH:11])[C@H:6]([OH:10])[CH2:7]2)[C@H:3]([OH:12])C1.C1(=O)O[C@@H]([C@@H]([C@@H](CO)O)O)[C@H](O)[C@@H]1[OH:15]>>[OH:12][CH:3]1[CH:4]2[N:8]([CH2:7][CH:6]([OH:10])[CH:5]2[OH:11])[CH2:9][CH:1]1[OH:15]

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
swainsonine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O
Step Three
Name
D-glycero-D-talo-heptono-1,4-lactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1([C@@H](O)[C@@H](O)[C@H]([C@H](O)[C@H](O)CO)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1C(CN2CC(C(C12)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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